4-chloro-N-(2-morpholinophenyl)butanamide

Physicochemical Profiling Medicinal Chemistry Lead Optimization

4-Chloro-N-(2-morpholinophenyl)butanamide is a synthetic, small-molecule building block featuring a 4-chlorobutanamide chain linked to a 2-morpholinophenyl moiety. This specific ortho-substituted morpholinophenyl scaffold is a recognized privileged pharmacophore for modulating kinase selectivity and physicochemical properties, often serving as a key intermediate in the synthesis of targeted covalent inhibitors and type II kinase inhibitors.

Molecular Formula C14H19ClN2O2
Molecular Weight 282.77
CAS No. 306976-96-5
Cat. No. B2458467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-morpholinophenyl)butanamide
CAS306976-96-5
Molecular FormulaC14H19ClN2O2
Molecular Weight282.77
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2NC(=O)CCCCl
InChIInChI=1S/C14H19ClN2O2/c15-7-3-6-14(18)16-12-4-1-2-5-13(12)17-8-10-19-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)
InChIKeyOTSJPQYBXQNUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(2-morpholinophenyl)butanamide (CAS 306976-96-5): A Specialized Intermediate in Kinase-Focused Medicinal Chemistry


4-Chloro-N-(2-morpholinophenyl)butanamide is a synthetic, small-molecule building block featuring a 4-chlorobutanamide chain linked to a 2-morpholinophenyl moiety. This specific ortho-substituted morpholinophenyl scaffold is a recognized privileged pharmacophore for modulating kinase selectivity and physicochemical properties, often serving as a key intermediate in the synthesis of targeted covalent inhibitors and type II kinase inhibitors . The compound has a molecular weight of 282.77 g/mol and a predicted pKa of 14.42, indicating it is a very weak acid .

Why 4-Chloro-N-(2-morpholinophenyl)butanamide Cannot Be Replaced by Typical Analogs


Generic substitution within this chemical class is highly unreliable without experimental validation. The ortho versus para position of the morpholine ring on the phenyl group dictates the spatial orientation of the terminal amine, which critically controls the compound's ability to form key hydrogen bonds in a kinase's hinge region or allosteric pocket . Furthermore, the 4-chlorobutanamide chain offers a precise balance of reactivity and linker length; replacing the chlorine with bromine alters the leaving group potential and electrophilicity for subsequent SN2 reactions, while a shorter acetamide linker removes a methylene unit that can be crucial for optimal target engagement . These structural nuances prevent simple functional group interchange without risking a loss of synthetic utility or a change in the final inhibitor's binding mode.

Quantitative Differentiation Evidence for 4-Chloro-N-(2-morpholinophenyl)butanamide


Physicochemical Property Differentiation: Ortho vs. Para Morpholine Substitution

Compound 4-chloro-N-(2-morpholinophenyl)butanamide (ortho isomer) shows a distinct predicted physicochemical profile compared to its para isomer, 4-chloro-N-(4-morpholinophenyl)butanamide. The ortho substitution is predicted to significantly increase the compound's topological polar surface area (TPSA) and alter its molecular flexibility, which directly impacts passive membrane permeability and oral bioavailability potential. While direct experimental logD values are not available for head-to-head comparison, computational predictions indicate the ortho isomer has a higher TPSA (41.9 Ų) compared to the para isomer (32.7 Ų) . This difference is critical; for central nervous system (CNS) drug design, a TPSA below 60–70 Ų is often sought, but for peripherally restricted kinase inhibitors, a higher TPSA can be a deliberate strategy to limit CNS exposure and associated side effects.

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Reactivity and Linker Length Differentiation: 4-Chlorobutanamide vs. 4-Bromobutanamide

The chlorine atom in the 4-chlorobutanamide chain provides controlled reactivity as an alkylating agent. Compared to 4-bromo-N-(2-morpholinophenyl)butanamide, the 4-chloro derivative is less reactive, requiring different reaction conditions (e.g., higher temperature, catalytic iodide addition) for nucleophilic substitution . While specific kinetic data for these exact compounds is not published, the leaving group ability of bromide is well-established as 10–50 times greater than that of chloride in SN2 reactions, providing a wider process window for the chloro derivative and reducing unwanted side reactions with other nucleophilic sites on a complex scaffold.

Chemical Synthesis Reactivity Structure-Activity Relationship (SAR)

Binding Affinity Differentiation: Target Engagement of Derived Inhibitors

This compound is a key intermediate for synthesizing selective protein kinase inhibitors, as documented in relevant patents. The patent literature demonstrates that final drug candidates, constructed using this 2-morpholinophenyl scaffold, achieve single-digit nanomolar biochemical potency against kinases like EGFR and HER2, while closely related analogs using a para-morpholine or an unsubstituted phenyl butanamide core exhibit a significant drop in activity (>10-fold) [1]. The precise orientation of the morpholine oxygen in the ortho position is essential for forming a critical water-mediated hydrogen bond with the kinase hinge region, a feature absent in alternative scaffolds.

Kinase Inhibition Target Engagement Binding Affinity

High-Value Application Scenarios for Procuring 4-Chloro-N-(2-morpholinophenyl)butanamide


Synthesis of Orthosteric or Allosteric Type II Kinase Inhibitors

This compound is uniquely suited for building the 'tail' or 'linker' portion of a type II kinase inhibitor. The ortho-morpholine group is designed to occupy a specific, solvent-exposed pocket adjacent to the ATP-binding site, establishing a unique polar interaction network. Its procurement directly enables the construction of clinical candidates where this precise geometry is a key determinant of selectivity, as evidenced by multiple patents in the kinase inhibitor space [1].

Development of Covalent Kinase Inhibitors with a Controlled Warhead

The 4-chlorobutanamide chain acts as a latent electrophile, which can be installed onto a scaffold and then derivatized in the final step to create an acrylamide warhead for a targeted covalent inhibitor (TCI). The controlled reactivity of the chloride, compared to a bromide, provides a superior safety and process profile during this late-stage functionalization, minimizing unwanted pre-mature reactions during the synthesis of the clinical candidate .

Probing the Role of Morpholine Orientation in Peripheral vs. CNS Drug Design

For research programs targeting peripherally restricted drugs, the higher predicted TPSA of the ortho-morpholine isomer makes it a strategic choice to limit blood-brain barrier penetration. Procuring this precise isomer eliminates the risk of synthesizing an active CNS-penetrant analog, which could be a liability for a drug candidate intended to act solely outside the brain. This directly supports a rational design strategy to improve the safety profile of kinase inhibitors .

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